[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Overview
Description
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H13BrF3NO3 and its molecular weight is 428.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-Ray Crystallography and Pharmacophore Models
[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate, as part of the enaminone family, has been studied for its structural properties using X-ray crystallography. Such studies help in understanding the molecule's conformation and its implications in biological activities. A study revealed that certain structural features like the enaminone system and the 4-bromophenyl group are crucial for its anticonvulsant properties, which can guide the design of new anticonvulsant agents (Edafiogho et al., 2003).
Synthesis and Antipathogenic Activity
Research into the synthesis of various derivatives of this compound, including those with bromophenyl and trifluoromethyl groups, has been conducted. These derivatives have shown significant antipathogenic activities, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Such activities are attributed to the presence of halogen atoms on the phenyl substituent, highlighting their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Application in Synthesis of Novel Compounds
The compound's derivatives have been utilized in the synthesis of novel compounds, such as in the palladium-catalyzed allylic amination of unsaturated sugars. This demonstrates its versatility in synthetic organic chemistry, enabling the development of new molecular structures with potential pharmaceutical applications (Baer & Hanna, 1981).
Liquid Crystalline Properties
The derivatives of this compound have been investigated for their liquid crystalline properties. For instance, studies have shown that monomers containing a cinnamoyl moiety related to this compound can form a liquid crystalline phase, indicating their potential use in materials science, particularly in the development of novel liquid crystal materials (Jin, 2010).
Antinociceptive Activities
The compound's derivatives have also been evaluated for their antinociceptive activities, showing potential as pain-relieving agents. Studies using animal models have indicated that certain enaminones can effectively reduce pain responses, which could be valuable in developing new analgesic drugs (Masocha et al., 2016).
Properties
IUPAC Name |
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3NO3/c1-23(10-9-16(24)12-5-7-15(19)8-6-12)26-17(25)13-3-2-4-14(11-13)18(20,21)22/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLSKRQEBBNSJN-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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